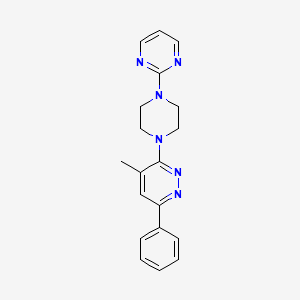
Minozac free base
概要
準備方法
合成経路と反応条件
ミノザック遊離塩基の合成には、4-メチル-6-フェニルピリダジン-3-イルピペラジンとピリミジンの反応が含まれます。 反応条件には通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます .
工業的生産方法
ミノザック遊離塩基の工業的生産方法は、十分に文書化されていません。 合成には、純粋な化合物を得るための再結晶やクロマトグラフィーなどの精製工程を含む、標準的な有機合成技術が使用される可能性があります .
化学反応の分析
反応の種類
ミノザック遊離塩基は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応により、化合物を還元型に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件には通常、目的の反応結果を得るために制御された温度とpHレベルが含まれます .
主要な生成物
これらの反応から生成される主要な生成物には、それぞれ潜在的に異なる生物学的活性を有する、ミノザック遊離塩基のさまざまな酸化誘導体、還元誘導体、および置換誘導体が含まれます .
科学研究への応用
化学: 抗炎症剤の研究のためのモデル化合物として使用されています。
生物学: グリア細胞の活性化とサイトカイン産生への影響について調査されています。
医学: アルツハイマー病や外傷性脳損傷などの神経炎症性疾患の治療薬として検討されています。
科学的研究の応用
Chemistry: Used as a model compound for studying anti-inflammatory agents.
Biology: Investigated for its effects on glial cell activation and cytokine production.
Medicine: Explored as a therapeutic agent for neuroinflammatory conditions such as Alzheimer’s disease and traumatic brain injury.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for neurodegenerative diseases .
作用機序
ミノザック遊離塩基は、活性化されたグリア細胞におけるプロ炎症性サイトカインの産生を選択的に阻害することによって効果を発揮します。この作用は、神経炎症を軽減し、シナプスの機能不全と認知障害から保護するのに役立ちます。 分子標的は、IL1β、TNFα、S100bなどのサイトカインであり、関与する経路はグリア細胞の活性化と神経炎症に関連しています .
類似の化合物との比較
類似の化合物
ドネペジル: 異なる作用機序を持つ既存のアルツハイマー病治療薬。
その他のアミノピリダジン誘導体: 構造と機能が類似しているこれらの化合物は、神経炎症を標的とすることもありますが、有効性は異なる場合があります.
ユニークさ
ミノザック遊離塩基は、抗炎症性サイトカインに影響を与えずに、プロ炎症性サイトカインを選択的に阻害するという点でユニークです。 この選択的な作用により、副作用を最小限に抑えながら、神経炎症性疾患の治療に有望な候補となっています .
類似化合物との比較
Similar Compounds
Donepezil: An existing Alzheimer’s disease medication with different mechanisms of action.
Other Aminopyridazine-Derived Compounds: Similar in structure and function, these compounds also target neuroinflammation but may have varying efficacy.
Uniqueness
MINOZAC FREE BASE is unique in its selective inhibition of proinflammatory cytokines without affecting anti-inflammatory cytokines. This selective action makes it a promising candidate for treating neuroinflammatory conditions with minimal side effects .
生物活性
Minozac free base, a compound known for its neuroprotective properties, has garnered attention in various biological studies. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound (C19H20N6) is a Schiff base compound characterized by its azomethine group (-N=CH-), which contributes to its biological activities. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.
Minozac exhibits several mechanisms that contribute to its biological activity:
- Neuroinflammatory Inhibition : It has been shown to suppress pro-inflammatory cytokine upregulation in models of traumatic brain injury (TBI) and seizures, indicating its potential in managing neuroinflammation .
- Antimicrobial Properties : Research indicates that Minozac and its derivatives display antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Some studies have reported that Minozac exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The effectiveness of Minozac as an antimicrobial agent has been evaluated through various assays. Below is a summary table of its activity against selected pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Limited | |
| Candida albicans | Significant |
Anticancer Activity
The anticancer properties of Minozac have been assessed against different cancer cell lines. Table 2 summarizes the findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 25.0 | |
| HDF (Normal Fibroblasts) | >50 |
Case Studies
-
Seizure Susceptibility in TBI Models :
In a study involving a mouse model of TBI combined with electroconvulsive shock (ECS), Minozac treatment was found to prevent increased seizure susceptibility. The study measured changes in microglial activation and astrocyte markers, demonstrating that Minozac effectively modulates neuroinflammatory responses associated with TBI . -
Antimicrobial Efficacy :
A comprehensive evaluation of Minozac's antimicrobial properties revealed significant activity against Candida species, with the compound showing higher efficacy compared to standard antifungal agents . This suggests potential applications in treating fungal infections. -
Cytotoxicity against Cancer Cells :
In vitro studies have shown that Minozac selectively inhibits the growth of cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential in oncology .
特性
CAS番号 |
886208-65-7 |
|---|---|
分子式 |
C19H20N6 |
分子量 |
332.4 g/mol |
IUPAC名 |
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C19H20N6/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19/h2-9,14H,10-13H2,1H3 |
InChIキー |
ASVQCPUSQNFHHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
外観 |
Solid powder |
Key on ui other cas no. |
886208-65-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine MW-151 MW01-2-151SRM |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















